molecular formula C20H30N2O5 B1609888 N-SMase Spiroepoxide Inhibitor CAS No. 282108-77-4

N-SMase Spiroepoxide Inhibitor

Cat. No.: B1609888
CAS No.: 282108-77-4
M. Wt: 378.5 g/mol
InChI Key: KCBIIRJHDAZURT-QRIPLOBPSA-N
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Description

Overview of Sphingolipid Metabolism and Neutral Sphingomyelinase (nSMase)

Sphingolipids are not merely structural components of cell membranes but are also critical bioactive molecules that regulate a multitude of cellular processes. nih.gov Their metabolism is a dynamic and complex pathway, with nSMase acting as a central player.

Sphingomyelin (B164518) is a significant type of sphingolipid found in animal cell membranes, particularly abundant in the myelin sheath that insulates nerve cell axons. wikipedia.org Beyond its structural function, sphingomyelin is a key participant in cellular signaling pathways. wikipedia.org The interaction of sphingomyelin with cholesterol and other lipids contributes to the formation of lipid rafts, specialized membrane microdomains that serve as platforms for cell signaling, protein sorting, and membrane trafficking. nih.gov

The degradation of sphingomyelin via sphingomyelinases yields ceramide, a well-established lipid second messenger. wikipedia.orgphysiology.org Ceramide is a central hub in sphingolipid metabolism and signaling, implicated in a wide array of cellular responses, including apoptosis (programmed cell death), cell growth arrest, and inflammation. physiology.orgontosight.ai The generation of ceramide from sphingomyelin hydrolysis is a critical step in the cellular stress response. physiology.org Conversely, the synthesis of sphingomyelin also produces diacylglycerol, another important lipid-soluble second messenger that propagates signal cascades. wikipedia.org

Mammalian cells contain several isoforms of neutral sphingomyelinase, distinguished by their genetic origin, subcellular localization, and specific functions. semanticscholar.org To date, four primary isoforms have been identified: nSMase1, nSMase2, nSMase3, and mitochondria-associated nSMase (MA-nSMase). semanticscholar.orgnih.govnih.gov

nSMase1 (SMPD2): This isoform is primarily located in the endoplasmic reticulum and Golgi apparatus. semanticscholar.orgmdpi.com It is thought to be involved in cellular responses to stress, leading to apoptosis. semanticscholar.org

nSMase2 (SMPD3): Considered the most prominent isoform, nSMase2 is found at the inner leaflet of the plasma membrane. nih.govsemanticscholar.org It plays a crucial role in various cellular processes, including responses to cytokines like TNF-α, cell growth arrest, the formation of exosomes, and bone mineralization. nih.govsemanticscholar.orgdrugbank.com

nSMase3 (SMPD4): This isoform resides in the endoplasmic reticulum and is implicated in signaling pathways mediated by TNF-α and in cellular stress responses. semanticscholar.org

MA-nSMase (SMPD5): As its name suggests, this nSMase isoform is specifically located in the mitochondria. semanticscholar.orgnih.gov

Table 1: Isoforms of Neutral Sphingomyelinase (nSMase)

Isoform Gene Name Primary Localization Key Associated Functions
nSMase1 SMPD2 Endoplasmic Reticulum, Golgi Apparatus Stress-induced apoptosis
nSMase2 SMPD3 Plasma Membrane (inner leaflet) Cytokine response, exosome formation, cell growth arrest
nSMase3 SMPD4 Endoplasmic Reticulum TNF-α signaling, stress response
MA-nSMase SMPD5 Mitochondria Mitochondrial sphingolipid metabolism

The fundamental enzymatic function of nSMase is to catalyze the hydrolysis of the phosphodiester bond in sphingomyelin. nih.gov This reaction breaks down sphingomyelin into two products: ceramide and phosphocholine. ontosight.ainih.gov This catalytic action is classified as a phospholipase C-type hydrolysis reaction. pnas.org The activity of nSMase is optimal at a neutral pH (around 7.4) and is dependent on the presence of divalent cations, particularly magnesium ions (Mg²⁺). pnas.orgpnas.org The enzyme's activity can be further stimulated by certain lipids, such as phosphatidylserine (B164497) and unsaturated fatty acids. drugbank.compnas.org

Rationale for nSMase Inhibition in Biomedical Research

The central role of the nSMase-ceramide pathway in a wide range of physiological and pathological processes makes it an attractive target for therapeutic intervention. ontosight.ai By modulating nSMase activity, researchers can influence cellular signaling cascades involved in numerous diseases.

NSMase enzymes are activated by a diverse array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as various forms of cellular stress. ontosight.aipnas.org The subsequent generation of ceramide triggers signaling pathways that can lead to outcomes such as apoptosis, cell cycle arrest, and inflammation. ontosight.ai NSMase2, in particular, has been clearly implicated in the cellular response to oxidative stress, regulation of cell growth, and the biogenesis of exosomes—small extracellular vesicles involved in intercellular communication. mdpi.comnih.gov

The dysregulation of nSMase activity has been linked to the pathophysiology of several major diseases, including certain cancers, neurodegenerative disorders, metabolic conditions, and infectious diseases. ontosight.aiwjgnet.com This has spurred significant interest in the development of nSMase inhibitors as potential therapeutic agents.

The N-SMase Spiroepoxide Inhibitor is a potent and selective irreversible inhibitor of neutral sphingomyelinase. scbt.combiocompare.com It functions by binding covalently to the enzyme's active site, thereby preventing its catalytic activity. This inhibitor has become a valuable research tool for elucidating the biological roles of nSMase. For instance, studies using the spiroepoxide inhibitor have demonstrated the involvement of nSMase in the secretion of exosomes, a process implicated in vascular calcification and the spread of pathogens. nih.govsemanticscholar.orgoup.com Research has also shown that this inhibitor can suppress the expression of tissue factor induced by IL-1β in endothelial cells, highlighting nSMase's role in inflammatory and coagulation processes. oncotarget.com

The broader therapeutic potential of nSMase inhibition is actively being investigated across various disease models:

Atherosclerosis: Pharmacological inhibition of nSMase2 has been shown to reduce the progression of atherosclerosis in animal models. ahajournals.org

Neurodegenerative Diseases: Targeting nSMase2 is being explored as a strategy for diseases like Alzheimer's, where it may reduce the accumulation of amyloid-beta by modulating exosome release. mdpi.com

Infectious Diseases: Recent studies have revealed that inhibiting nSMase2 can impair the formation of the HIV-1 viral envelope, significantly reducing viral infectivity and delaying or even preventing viral rebound in preclinical models. pnas.org

Cancer: NSMase inhibitors are being studied for their potential to inhibit tumor growth and metastasis, in part by blocking the release of tumor-derived exosomes that modify the tumor microenvironment. mdpi.comalzdiscovery.org

Table 2: Investigated Therapeutic Applications of nSMase Inhibition

Disease Area Rationale for nSMase Inhibition Key Findings
Atherosclerosis Reduces inflammatory responses in vascular cells. ahajournals.org Decreased atherosclerotic lesion area in mouse models. ahajournals.org
Neurodegenerative Disorders Modulates exosome-mediated pathology (e.g., Aβ and tau propagation). nih.govmdpi.com Reduced Alzheimer's pathology in preclinical models. mdpi.com
HIV-1 Infection Impairs viral budding and envelope formation. pnas.org Production of non-infectious virions; delayed viral rebound. pnas.org
Cancer Inhibits exosome secretion, which supports tumor growth and metastasis. mdpi.comalzdiscovery.org Suppression of T-cell proliferation by decreasing exosome secretion from immune cells. mdpi.com
Vascular Calcification Reduces the release of pro-calcifying extracellular vesicles from vascular smooth muscle cells. mdpi.com Attenuated calcification in in vitro models. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-3-hydroxy-1-oxo-1-[(4-oxo-1-oxaspiro[2.5]octa-5,7-dien-7-yl)amino]propan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-2-3-4-5-6-7-8-9-18(25)22-16(13-23)19(26)21-15-10-11-17(24)20(12-15)14-27-20/h10-12,16,23H,2-9,13-14H2,1H3,(H,21,26)(H,22,25)/t16-,20?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBIIRJHDAZURT-QRIPLOBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CO)C(=O)NC1=CC2(CO2)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CO)C(=O)NC1=CC2(CO2)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440572
Record name N-SMase Spiroepoxide Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282108-77-4
Record name N-SMase Spiroepoxide Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Identification of N Smase Spiroepoxide Inhibitor

Historical Context of nSMase Inhibitor Discovery

The discovery of neutral sphingomyelinase (nSMase) inhibitors is rooted in the broader investigation of sphingolipid metabolism and its implications for cell biology and disease. Sphingomyelinases, which are categorized based on their optimal pH into acid, neutral, and alkaline types, catalyze the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine. aua.gr Ceramide, in particular, is a bioactive lipid that mediates a variety of cellular stress responses. scispace.com

Initial efforts to understand the function of nSMase were propelled by the identification of its role in signal transduction pathways. biocompare.com The generation of ceramide in the plasma membrane in response to stimuli highlighted nSMase as a potential therapeutic target. biocompare.com Consequently, the search for compounds that could modulate nSMase activity began.

Early research led to the identification of various natural and synthetic molecules with inhibitory effects on nSMase. These discoveries were often the result of broad screening programs of chemical libraries. scispace.com The identification of these inhibitors has been crucial for elucidating the physiological and pathological roles of nSMase.

Identification of N-SMase Spiroepoxide Inhibitor as a Natural Product Analogue

The this compound is a synthetic molecule that was developed as an analogue of the natural product scyphostatin (B1245880). scispace.comscbt.com Scyphostatin itself is a natural product that has been identified as an inhibitor of neutral sphingomyelinase. aua.gr The spiroepoxide inhibitor was designed to mimic the structural features of scyphostatin, particularly the epoxy and cyclohexenone moieties that were thought to be crucial for its biological activity. aua.gr

This synthetic compound is characterized as a potent, selective, and irreversible inhibitor of neutral sphingomyelinase. scispace.com It acts by binding to the active site of the enzyme. Current time information in Bangalore, IN. The development of this spiroepoxide analogue was part of a broader effort to create more stable and potentially more effective inhibitors based on the scyphostatin template. aua.gr

Comparative Analysis with Other Neutral Sphingomyelinase Inhibitors

The this compound is one of several small molecules used to study and target neutral sphingomyelinase. A comparative analysis with other prominent nSMase inhibitors such as GW4869, Cambinol, DPTIP, and PDDC reveals distinct profiles in terms of their origin, potency, and physicochemical properties.

GW4869 was one of the first widely used, non-competitive inhibitors of nSMase, identified through high-throughput screening. scispace.com It has an IC50 of approximately 1 µM. mdpi.comnih.gov However, its utility is limited by its poor solubility.

Cambinol was also discovered through screening and is an uncompetitive inhibitor of nSMase2 with an IC50 of around 7 µM. scispace.comresearchgate.net It was found to be roughly ten times more potent as an nSMase2 inhibitor than as an inhibitor of its previously known targets, SIRT1/2. scbt.com

DPTIP (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a highly potent, non-competitive nSMase2 inhibitor with an IC50 of 30 nM, identified from a screen of the NCATS chemical library. scispace.comnih.gov It is noted for its brain-penetrating capabilities. Current time information in Bangalore, IN.

PDDC (phenyl(R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)-carbamate) is another potent, non-competitive nSMase2 inhibitor with an IC50 of 300 nM. scispace.com It is distinguished by its excellent oral bioavailability and brain penetration.

In contrast, the This compound is an irreversible inhibitor with an IC50 of 29 µM. nih.govscbt.com A significant drawback of this inhibitor is its lack of specificity, as it has been shown to also inhibit Ras farnesyltransferase. nih.govscbt.com

The following tables provide a detailed comparison of these inhibitors.

Mechanism of Neutral Sphingomyelinase Inhibition by Spiroepoxide

Enzymatic Inhibition Kinetics

The kinetic profile of an inhibitor reveals the nature of its interaction with the target enzyme, providing insights into its potency and mechanism of action.

Determination of Inhibition Type (e.g., Irreversible, Non-Competitive)

The N-SMase Spiroepoxide Inhibitor is characterized as a potent and selective irreversible inhibitor of neutral sphingomyelinase. researchgate.netscbt.comasm.org Irreversible inhibition implies that the inhibitor typically forms a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. This contrasts with reversible inhibitors, which bind non-covalently and can dissociate from the enzyme. The spiroepoxide is also noted as being a non-specific inhibitor in some contexts, as it can also inhibit Ras farnesyltransferase. nih.gov Its inhibitory concentration (IC₅₀) has been reported to be 29 µM. nih.gov

For comparison, other well-known nSMase inhibitors exhibit different kinetic profiles. GW4869, for example, is a widely used non-competitive inhibitor of nSMase2, meaning it binds to a site other than the substrate-binding site to inactivate the enzyme. nih.govnih.govnih.gov

InhibitorTarget EnzymeInhibition TypeIC₅₀ / Kᵢ
This compound nSMaseIrreversible29 µM nih.gov
GW4869 nSMase2Non-competitive1 µM nih.govnih.gov
Cambinol nSMase2Non-competitive7 µM nih.gov
DPTIP nSMase2Not specified30 nM mdpi.com
KY3535 nSMase2CompetitiveKᵢ = 1.7 µM nih.gov
Manumycin A nSMase2Not specified145 µM nih.gov

Binding Site Analysis (e.g., Allosteric Modulation)

While specific binding site analysis for the spiroepoxide inhibitor is not extensively detailed in available literature, insights can be drawn from studies of the nSMase2 enzyme and other inhibitors. The catalytic domain of nSMase2 contains a druggable pocket. nih.gov Docking studies of various small molecule inhibitors suggest that active compounds tend to bind within a specific zone of the active site, near a critical Mg²⁺ ion that is also involved in binding the natural substrate, sphingomyelin (B164518). nih.gov

Furthermore, nSMase2 activity is known to be regulated by allosteric mechanisms. nih.gov For instance, the inhibitor DPTIP is thought to bind to an allosteric cavity, a site distinct from the active site where the substrate binds. researchgate.netmdpi.com Binding to this allosteric site can induce conformational changes that disrupt the enzyme's catalytic function. mdpi.comnih.gov This is a common mechanism for non-competitive inhibitors. Given that spiroepoxide acts irreversibly, it is plausible that it targets a reactive amino acid residue located either directly within the active site or in an allosteric pocket that influences the catalytic center's conformation.

Impact on Substrate Binding Dynamics and Reaction Rates

As an irreversible inhibitor, the this compound fundamentally alters the enzyme's ability to process its substrate. By forming a permanent bond with the nSMase enzyme, it effectively removes functional enzyme molecules from the available pool. This leads to a significant reduction in the maximum reaction rate (Vmax) of sphingomyelin hydrolysis. Because the inhibited enzyme is permanently inactivated, increasing the substrate concentration cannot restore the original reaction velocity. This mechanism effectively shuts down the production of ceramide and phosphocholine by the targeted enzyme molecules, thereby blocking downstream signaling pathways and processes like exosome formation that are dependent on nSMase2 activity. nih.govsemanticscholar.org

Molecular Interactions with nSMase Enzyme

The precise molecular interactions between the spiroepoxide inhibitor and the nSMase enzyme are critical to its inhibitory function. These interactions are often explored through computational and experimental methods.

Ligand-Enzyme Docking Studies

Proposed Residue Interactions (e.g., Asp430, Lys435 for nSMase2)

The catalytic activity of nSMase2 is critically dependent on a conserved motif termed the "DK switch," which involves a salt bridge between two key amino acid residues: Aspartic acid (Asp430) and Lysine (Lys435). nih.govmdpi.com The formation of this salt bridge is essential for the enzyme to adopt its catalytically active conformation. mdpi.com It is proposed that disrupting this switch can lead to enzyme inhibition.

Given its irreversible mechanism, the this compound likely forms a covalent bond with a nucleophilic residue within or near this catalytic center. By permanently modifying a key residue, the inhibitor could prevent the proper orientation of the DK switch, thereby locking the enzyme in an inactive state. While direct evidence is pending, residues within this highly conserved catalytic domain are the most probable targets for covalent modification by the spiroepoxide. Other residues identified as crucial for the binding of allosteric inhibitors, such as Histidine (His463), also represent potential, albeit less direct, sites of interaction. mdpi.comnih.gov

Residue(s)Role in nSMase2 FunctionPotential Interaction with Inhibitors
Asp430, Lys435 Form the catalytic "DK switch" essential for enzyme activation. nih.govmdpi.comDisruption of this switch by inhibitors can block catalytic activity. mdpi.com
His463 Identified as a crucial residue for the binding of allosteric inhibitors like DPTIP. mdpi.comnih.govForms hydrogen bonds with inhibitors, stabilizing their position in an allosteric pocket. nih.gov
Tyr423 Forms hydrogen bonds with the backbone of some inhibitors. nih.govContributes to the binding of allosteric inhibitors. nih.gov

Biological Activities and Preclinical Investigations of N Smase Spiroepoxide Inhibitor

Modulation of Sphingolipid Homeostasis and Ceramide Levels

Neutral sphingomyelinase (N-SMase) is a pivotal enzyme in cellular lipid metabolism, specifically catalyzing the hydrolysis of sphingomyelin (B164518) into ceramide and phosphocholine. scbt.commdpi.comtrillium.de Ceramide is a bioactive lipid molecule that functions as a second messenger in a multitude of cellular signaling pathways, including those governing cell growth, apoptosis, and inflammation. scbt.comtrillium.de Inhibition of N-SMase activity directly disrupts this process, leading to significant alterations in the cellular sphingolipid profile.

The N-SMase spiroepoxide inhibitor, by blocking the enzymatic function of N-SMase, directly curtails the primary pathway for stress-induced ceramide production from sphingomyelin. scbt.com N-SMase enzymes, particularly the widely studied nSMase2 isoform, are implicated in ceramide generation in response to various cellular stimuli, including inflammatory cytokines like TNF-α and IL-1β, as well as cellular stress. researchgate.netresearchgate.net By interfering with N-SMase, the spiroepoxide inhibitor effectively reduces the cell's ability to generate ceramide through the breakdown of sphingomyelin. scbt.com This modulation is a key mechanism for investigating the downstream cellular functions of ceramide. scbt.com For instance, ceramide generated by nSMase has been identified as a critical mediator in the regulation of inducible nitric oxide synthase (iNOS) gene expression during inflammatory conditions. nih.gov

The enzymatic action of N-SMase directly influences the balance between its substrate, sphingomyelin, and its product, ceramide. mdpi.comresearchgate.net By inhibiting this enzyme, the spiroepoxide inhibitor prevents the catabolism of sphingomyelin. Consequently, this leads to a decrease in ceramide levels and a relative increase in sphingomyelin content. Overexpression of nSMase2 in cells has been shown to decrease sphingomyelin levels by 40% and increase ceramide levels by approximately 60%, demonstrating the enzyme's direct impact on this ratio. researchgate.net Therefore, inhibition by compounds like the spiroepoxide would be expected to shift this ratio in the opposite direction, preserving the sphingomyelin pool and reducing the available ceramide for signaling functions.

Lipid MoleculeEffect of this compoundCellular Function
Sphingomyelin Hydrolysis is blocked, leading to its accumulation.Major component of cell membranes. scbt.com
Ceramide Generation from sphingomyelin is reduced.Bioactive lipid involved in cell signaling, apoptosis, and inflammation. scbt.com
Phosphocholine Generation from sphingomyelin is reduced.Byproduct of sphingomyelin hydrolysis. mdpi.com

Inhibition of Extracellular Vesicle (EV) Biogenesis and Release

Extracellular vesicles, including exosomes and microvesicles, are critical mediators of intercellular communication, transferring proteins, lipids, and nucleic acids between cells. nih.gov The biogenesis of a significant population of these vesicles, particularly exosomes, is intrinsically linked to sphingolipid metabolism and the activity of N-SMase. mdpi.com

The formation of exosomes begins with the inward budding of the endosomal membrane, creating intraluminal vesicles (ILVs) within a multivesicular body (MVB). trillium.denih.gov The fusion of this MVB with the plasma membrane results in the secretion of these ILVs as exosomes. nih.gov The conversion of sphingomyelin to ceramide by N-SMase on the endosomal membrane is a key trigger for this inward budding process. mdpi.comnih.gov Ceramide's unique biophysical properties help to induce the necessary negative membrane curvature for ILV formation. trillium.de

Treatment of cells with N-SMase inhibitors, including spiroepoxide, has been shown to markedly reduce the release of exosomes. nih.gov This inhibition of N-SMase activity prevents the localized production of ceramide required for membrane budding, thereby halting exosome biogenesis and subsequent secretion. mdpi.comnih.gov This makes the this compound a valuable tool for studying the functional roles of exosomes in various physiological and pathological processes. trillium.de

Beyond its role in the physical formation of vesicles, N-SMase activity also influences the sorting of specific cargo into EVs. The formation of ceramide-enriched microdomains on the endosomal membrane facilitates the selective inclusion of molecules, such as certain proteins and miRNAs. oaepublish.com

Inhibition of N-SMase has been found to diminish the loading of both RNA and protein cargoes into EVs. nih.gov Specifically, the secretion of spliceosomal proteins and certain RNAs was observed to be downregulated following N-SMase inhibition. nih.gov This suggests that the ceramide-dependent pathway is not only crucial for vesicle budding but also for the selective packaging of specific cellular components destined for intercellular transfer. oaepublish.comnih.gov While inhibition may not completely block all EV release, it distinctly impacts the composition and molecular cargo of the secreted vesicle population. nih.gov

EV Biogenesis StepRole of N-SMaseEffect of Spiroepoxide Inhibitor
ILV Budding Generates ceramide to induce membrane curvature. trillium.deReduces ceramide, impairing vesicle formation. nih.govnih.gov
Exosome Release Facilitates the formation of MVBs for secretion. mdpi.comMarkedly reduces the secretion of exosomes. nih.gov
Cargo Loading Ceramide-rich domains aid in sorting cargo (e.g., miRNAs). oaepublish.comDiminishes loading of specific RNA and protein cargo. nih.gov

Anti-inflammatory Effects in Preclinical Models

The role of N-SMase and its product, ceramide, in inflammatory signaling has prompted investigations into the therapeutic potential of its inhibitors. nih.govnih.gov Preclinical studies have demonstrated that inhibiting N-SMase can attenuate inflammatory responses in various disease models. nih.govnih.gov

In preclinical models of atherosclerosis, pharmacological inhibition of nSMase2 was shown to strongly decrease inflammatory responses and the development of atherosclerotic lesions. nih.gov This was associated with a significant reduction in the expression of inflammatory molecules such as monocyte chemoattractant protein 1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in endothelial cells. nih.govresearchgate.net Similarly, in macrophages stimulated by lipopolysaccharides, nSMase2 inhibition resulted in decreased expression of inflammatory molecules. nih.gov

In a model of acute brain injury induced by IL-1β, an N-SMase inhibitor was found to normalize the injury-induced increase in nSMase2 activity. izon.com This intervention reduced the subsequent release of EVs from neurons, oligodendrocytes, and activated microglia, suggesting a role for N-SMase inhibition in mitigating neuroinflammatory processes. izon.com Further studies have linked nSMase2 inhibition to improved outcomes in models of airway inflammation. nih.gov These findings collectively highlight that by modulating ceramide production and EV release, N-SMase inhibitors can exert significant anti-inflammatory effects. nih.govnih.gov

Modulation of Pro-inflammatory Mediators (e.g., TNFα, IL-1β)

Preclinical studies have demonstrated that the this compound can interfere with the signaling pathways of potent pro-inflammatory cytokines, particularly Interleukin-1β (IL-1β). In endothelial cell models, the inhibitor was shown to antagonize the effects of IL-1β. nih.gov Specifically, it was used to confirm the role of N-SMase in the IL-1β-induced expression of tissue factor, a key initiator of the coagulation cascade that is often implicated in inflammatory conditions. nih.govnih.gov The use of the spiroepoxide inhibitor helped establish that IL-1β-mediated increases in cellular ceramide were dependent on N-SMase activity. nih.gov

While direct modulation of Tumor Necrosis Factor-alpha (TNFα) by the spiroepoxide inhibitor is not extensively detailed, its established impact on the IL-1β pathway underscores its potential to alter inflammatory responses.

Table 4.3.1: Effect of this compound on IL-1β Signaling
Model SystemMediatorObserved Effect of Spiroepoxide InhibitorReference
Endothelial CellsInterleukin-1β (IL-1β)Antagonized IL-1β-induced tissue factor expression. nih.gov
Endothelial CellsInterleukin-1β (IL-1β)Blocked the IL-1β-induced increase in cellular ceramide concentrations. nih.gov
In vivo (Rat Hypothalamus)Interleukin-1β (IL-1β)Abolished the rapid phase of the febrile response. tavernarakislab.gr

Impact on Immune Cell Activity (e.g., Macrophages, T-cells, Dendritic Cells)

The this compound has been shown to significantly impact the interplay between key immune cells. In a model investigating antigen presentation, macrophages treated with the spiroepoxide inhibitor showed a reduced release of exosomes. frontiersin.org These exosomes are crucial vesicles that can carry and transfer antigens from macrophages to dendritic cells. frontiersin.org

The inhibition of this exosome-mediated transfer subsequently impaired the ability of dendritic cells to present these antigens to CD4+ T-cells. This resulted in a significant reduction in T-cell proliferation, a critical step in mounting an adaptive immune response. These findings were observed in both in vitro co-culture systems and in vivo models, indicating that the ceramide-dependent pathway, targeted by the spiroepoxide inhibitor, is partially responsible for this method of intercellular communication between macrophages, dendritic cells, and T-cells. frontiersin.org

Table 4.3.2: Impact of this compound on Immune Cell Interactions
Cell TypeProcess InvestigatedEffect of Spiroepoxide InhibitorDownstream ConsequenceReference
MacrophagesExosome ReleaseReduced the amount of exosomes released.Impaired antigen transfer to dendritic cells. frontiersin.org
Dendritic CellsAntigen PresentationIndirectly inhibited by the lack of antigen-carrying exosomes from macrophages.Reduced ability to stimulate T-cells. frontiersin.org
CD4+ T-cellsProliferationSignificantly decreased proliferation in response to antigens.Attenuated adaptive immune response. frontiersin.org

Attenuation of Inflammation-Associated Pathologies (e.g., Endotoxemia, Sepsis Models)

While the this compound has demonstrated clear anti-inflammatory properties by modulating cytokines and immune cell activity, its specific effects in preclinical models of endotoxemia or sepsis have not been detailed in the available scientific literature.

Neuroprotective Potential in Disease Models

The role of the this compound has been explored in the context of neurological functions, with a particular focus on pathways related to fever response.

Attenuation of Neurodegeneration-Associated Pathology (e.g., Tau Propagation, Amyloid Pathology)

Investigations specifically utilizing the this compound to assess its impact on neurodegeneration-associated pathologies, such as the propagation of tau or the formation of amyloid plaques, are not described in the available research.

Effects on Synaptic Function and Cognitive Impairment in Animal Models

The effects of the this compound on synaptic function and its potential to mitigate cognitive impairment in animal models have not been reported in the scientific literature.

Role in Brain Injury and Fever Response Pathways

There is no available information detailing the role of the this compound in preclinical models of brain injury.

However, its role in fever response pathways has been specifically investigated. In a study examining the mechanisms of IL-1β-induced fever, the direct intrahypothalamic application of the spiroepoxide inhibitor almost completely abolished the initial, rapid phase of the febrile response in rats. tavernarakislab.gr The later, slower phase of the fever, which is dependent on prostaglandin (B15479496) synthesis, was unaffected. tavernarakislab.gr This finding suggests that the rapid onset of fever stimulated by IL-1β is mediated by the fast, transcription-independent activation of N-SMase and the subsequent production of ceramide within the brain, a pathway that is effectively blocked by the spiroepoxide inhibitor. tavernarakislab.gr

Anti-oncogenic Activities in Cancer Models (excluding human trials)

In recent years, the role of nSMase2 in cancer has been increasingly recognized, shifting from a perceived tumor-suppressor to a potential therapeutic target. nih.gov This is largely due to the growing understanding of the involvement of tumor-derived extracellular vesicles (EVs) in promoting tumorigenesis, metastasis, and drug resistance. nih.gov

Neutral sphingomyelinase 2 (nSMase2) plays a crucial role in the secretion of tumor-derived exosomes, which are known to facilitate metastasis. ors.orgnih.govresearchgate.net Inhibition of nSMase2 has been shown to decrease the release of these exosomes, thereby impeding metastatic processes. ors.org

In a study on osteosarcoma, knockdown of nSMase2 in cancer cells significantly inhibited the secretion of exosomes. ors.org This reduction in exosome release was directly correlated with a decrease in lung metastases in a mouse model. ors.org When exosomes derived from osteosarcoma cells were systemically administered to mice with nSMase2-knockdown tumors, the metastatic ability was restored, highlighting the critical role of these vesicles in metastasis. ors.org

Similarly, in pancreatic cancer models, nSMase2-mediated exosome secretion shapes the tumor microenvironment to support cancer progression. nih.gov The elimination of nSMase2 in a mouse model of pancreatic cancer hindered the development of vasculature and fostered a robust anti-tumor immune response. nih.gov

Furthermore, research on breast cancer has demonstrated that nSMase2-dependent exosomal transfer of angiogenic microRNAs regulates cancer cell metastasis. researchgate.net The inhibition of nSMase2 provides a selective disadvantage for metastatic cells in terms of endothelial interactions and angiogenic progression. researchgate.net

The table below summarizes the impact of nSMase2 inhibition on exosome secretion and metastasis in different cancer models.

Cancer ModelnSMase2 ModulationKey Findings on Exosome Secretion and Metastasis
OsteosarcomanSMase2 knockdownInhibited exosome secretion and decreased lung metastasis. ors.org
Pancreatic CancernSMase2 ablationHindered vasculature development and promoted an anti-tumor immune response. nih.gov
Breast Cancer (4T1 cells)nSMase2 silencingReduced endothelial cell density in primary tumors, impairing angiogenic progression. researchgate.net

Inhibition of nSMase2 has demonstrated significant effects on both cancer cell proliferation and angiogenesis, the formation of new blood vessels that tumors need to grow. researchgate.netnih.gov

In models of metastatic castration-resistant prostate cancer (mCRPC), the nSMase2 inhibitor DPTIP was found to suppress cell proliferation. nih.gov This effect was observed both when the inhibitor was used alone and in combination with the antiandrogen drug Enzalutamide. nih.gov The combined treatment significantly suppressed the proliferation and colony formation of mCRPC cells. nih.gov

Regarding angiogenesis, a study using a breast cancer model showed that silencing nSMase2 in 4T1 cancer cells led to a noticeable decrease in blood vessel density in primary tumors. researchgate.net This suggests that nSMase2-mediated exosome release enhances endothelial cell density. researchgate.net Conversely, tumors derived from cells overexpressing nSMase2 displayed higher endothelial densities. researchgate.net This indicates that inhibiting nSMase2 can create a selective disadvantage for metastatic cells by impairing their ability to interact with endothelial cells and drive angiogenic progression. researchgate.net Solid tumors are dependent on this neovascularization for their continued growth. mdpi.com

The following table outlines the effects of nSMase2 inhibition on cancer cell proliferation and angiogenesis.

Cancer ModelnSMase2 Inhibitor/ModulationImpact on ProliferationImpact on Angiogenesis
Metastatic Castration-Resistant Prostate Cancer (CWR-R1ca and PC-3 cells)DPTIPSuppressed cell proliferation and colony formation. nih.govNot specified
Breast Cancer (4T1 cells)nSMase2 silencingNot specifiedSignificantly lower endothelial cell densities in primary tumors. researchgate.net

The inhibition of nSMase2 has been shown to modulate the sensitivity of cancer cells to therapeutic agents. In metastatic castration-resistant prostate cancer (mCRPC), combining the nSMase2 inhibitor DPTIP with the standard therapy Enzalutamide resulted in a more effective reduction of tumor size and weight in a preclinical mouse model than either drug alone. nih.gov This suggests that targeting nSMase2 can enhance the efficacy of existing anti-cancer drugs. nih.gov

In cervical cancer HeLa cells, an nSMase inhibitor enhanced the anti-migration effects of mifepristone, decreased cell viability, and increased the effectiveness of the treatment. nih.gov Furthermore, in a breast cancer model using Cal51 cells, nSMase2 inhibition was found to decrease tumor cell senescence induced by paclitaxel. nih.gov In another breast cancer model with 4T1 cells in mice, the inhibitor not only inhibited tumor growth but also augmented the therapeutic effect of anti-PD-L1 therapy. nih.gov

These findings are summarized in the table below:

Cancer Cell Line/ModelTherapeutic AgentEffect of nSMase2 Inhibition
Metastatic Castration-Resistant Prostate Cancer (in vivo)EnzalutamideEnhanced reduction in tumor size and weight. nih.gov
Cervical Cancer (HeLa cells)MifepristoneEnhanced anti-migration effects and decreased cell viability. nih.gov
Breast Cancer (Cal51 cells)PaclitaxelDecreased tumor cell senescence. nih.gov
Breast Cancer (4T1 cells in mice)Anti-PD-L1Inhibited tumor growth and augmented therapeutic effect. nih.gov

Other Biological System Modulations

Beyond its role in cancer, the this compound and other modulators of nSMase2 activity have been investigated for their effects on other biological systems, particularly in the context of cardiovascular disease.

Preclinical studies have demonstrated that the inhibition of nSMase2 can mitigate vascular remodeling and atherosclerosis. mdpi.comnih.gov In ApoE-/- mouse models, a common model for studying atherosclerosis, both genetic deficiency and pharmacological inhibition of nSMase2 with agents like GW4869 led to a significant reduction in atherosclerotic lesions. mdpi.comnih.gov This was accompanied by decreased macrophage infiltration and lipid deposition within the arterial walls. mdpi.comnih.gov

The anti-atherosclerotic effects of nSMase2 inhibition appear to be linked to a reduction in inflammatory responses. nih.govnih.gov Inhibition of nSMase2 decreased the expression of inflammatory molecules in both endothelial cells and macrophages. nih.govnih.gov Mechanistically, this anti-inflammatory response involves the activation of the Nrf2 pathway. nih.gov In endothelial cells, nSMase2 inhibition reduced the expression of monocyte chemoattractant protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1), all of which are crucial for the recruitment of immune cells to the site of inflammation. nih.govnih.gov

The table below summarizes the key findings on the role of nSMase2 inhibition in atherosclerosis mitigation.

Animal ModelnSMase2 ModulationKey Findings on Vascular Remodeling and Atherosclerosis
ApoE-/- miceGenetic deficiency (Smpd3fro/fro)Reduction of atherosclerotic lesions, decreased macrophage infiltration and lipid deposition. nih.gov
ApoE-/- micePharmacological inhibition (GW4869)Strongly decreased development of atherosclerotic lesions by reducing inflammatory responses. nih.govnih.gov

Vascular calcification, the deposition of calcium phosphate (B84403) crystals in blood vessels, is a significant contributor to cardiovascular disease. mdpi.comnih.gov Neutral sphingomyelinase 2 (nSMase2) plays a key role in this process by mediating the release of pro-calcifying extracellular vesicles (EVs) from vascular smooth muscle cells (VSMCs). nih.govmdpi.comnih.gov

Pharmacological inhibition of nSMase2 has been shown to reduce the secretion of these EVs and attenuate VSMC-driven calcification in vitro. nih.govmdpi.com For instance, the nSMase inhibitor GW4869 has been demonstrated to reduce calcification in vitro. mdpi.com More recently, novel small molecule inhibitors of nSMase2, such as compounds ID 5728450 and ID 4011505, have been identified. These compounds were shown to decrease the release of EVs from human primary VSMCs and subsequently reduce calcification in an in vitro model. mdpi.comnih.gov Specifically, treatment of VSMCs with these inhibitors in a high calcium environment resulted in a significant reduction in calcium deposition. mdpi.comnih.gov

These findings highlight nSMase2 as a promising therapeutic target for the prevention or treatment of vascular calcification. nih.govmdpi.com

The effects of nSMase2 inhibitors on vascular calcification are detailed in the table below.

ModelnSMase2 InhibitorKey Findings on Vascular Calcification
Human Primary Vascular Smooth Muscle Cells (in vitro)GW4869Reduced calcification. mdpi.com
Human Primary Vascular Smooth Muscle Cells (in vitro)ID 5728450Decreased EV release and calcification. mdpi.comnih.gov
Human Primary Vascular Smooth Muscle Cells (in vitro)ID 4011505Decreased EV release and calcification. mdpi.comnih.gov

Structure Activity Relationship Sar and Analog Development of N Smase Spiroepoxide Inhibitor

Key Structural Features for nSMase Inhibition

The N-SMase Spiroepoxide Inhibitor is a synthetic compound designed to covalently modify the active site of neutral sphingomyelinase. scbt.com Its chemical structure, N-[(1R)-1-(Hydroxymethyl)-2-oxo-2-[(8-oxo-1-oxaspiro[2.5]octa-4,6-dien-5-yl)amino]ethyl]decaneamid, contains several key features. scbt.comnih.gov

The most critical moiety for its inhibitory activity is the spiroepoxide group itself. This highly reactive functional group makes the compound an irreversible inhibitor, likely through nucleophilic attack by an amino acid residue in the enzyme's active site, forming a stable covalent bond. researchgate.net This mechanism contrasts with many newer-generation inhibitors that function through non-covalent, reversible interactions. nih.gov

Other structural components include:

A decanamide (B1670024) tail: This long lipophilic chain likely facilitates interaction with the lipid-binding or catalytic domain of the membrane-associated nSMase enzyme.

A hydroxymethyl ethylamide linker: This portion connects the reactive spiroepoxide head to the lipid tail, providing the correct spacing and orientation for binding within the active site.

While effective as a chemical probe, the spiroepoxide inhibitor lacks specificity, as it is also known to inhibit other enzymes like Ras farnesyltransferase. nih.gov This lack of selectivity is a major driver for the development of novel nSMase2 inhibitors with improved profiles.

Synthetic Modifications and Derivatization Strategies

While specific derivatization campaigns for the this compound are not extensively documented in the literature, the broader field of nSMase2 inhibitor development showcases various strategies aimed at improving potency, selectivity, and pharmacokinetic properties. These approaches have generally moved beyond the reactive spiroepoxide scaffold to entirely new chemical classes.

For instance, research on scyphostatin (B1245880) , a natural product inhibitor, led to the synthesis of various analogues to understand its SAR. These studies revealed the critical importance of a primary hydroxy group for maintaining inhibitory activity against N-SMase. researchgate.net However, efforts to create synthetic derivatives of scyphostatin with potency comparable to the parent compound were largely unsuccessful, highlighting the challenges in modifying complex natural products. nih.gov

A more recent strategy involves the development of prodrugs to enhance the pharmacokinetic properties of potent inhibitors. Our laboratory identified DPTIP as a highly potent (IC₅₀ = 30 nM) and selective nSMase2 inhibitor, but it suffered from a short half-life and low oral bioavailability. mdpi.com To overcome this, a prodrug was created by masking its phenolic hydroxyl group with a diethyl piperidino-piperidine conjugate. This modification resulted in a fourfold increase in plasma exposure in mice, demonstrating a successful strategy to improve the drug-like properties of a promising lead compound. mdpi.com

Optimization of Potency and Selectivity Through Structural Elucidation

The primary goal in developing new nSMase2 inhibitors is to optimize potency (i.e., achieve lower IC₅₀ values) and improve selectivity against other sphingomyelinases (e.g., acidic SMase) and unrelated enzymes. The spiroepoxide inhibitor has a reported IC₅₀ of 29 µM and known off-target effects. nih.gov

A prominent example of successful optimization through extensive SAR studies is the development of PDDC (phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate). nih.gov This compound emerged from a high-throughput screening hit and underwent significant medicinal chemistry efforts. nih.govmdpi.com A study involving 70 analogues of PDDC detailed how systematic modifications to different parts of the molecule impacted its activity. nih.gov

The table below illustrates representative SAR findings for a different class of nSMase2 inhibitors, the imidazo[1,2-b]pyridazine (B131497) series, demonstrating how structural changes affect potency.

CompoundModification vs. Hit CompoundInhibition (pIC50)
Hit 1Baseline Imidazo[1,2-b]pyridazine core7.1
Analog 2Central Core: Pyrazolo[1,5-a]pyrimidine6.1
Analog 5Central Core: Triazolo[1,5-a]pyrimidine5.8
Analog 6Southern Ring: 4-fluorophenyl7.2
Analog 9Southern Ring: 3-methoxyphenyl6.6
Analog 11Northern Section: Unsubstituted pyrrolidine<5.0
PDDC (13)Northern Section: Phenyl carbamoyl (B1232498) on pyrrolidine7.4

Data adapted from SAR studies on imidazo[1,2-b]pyridazine analogs. researchgate.net This table demonstrates how modifications to the central core, southern aromatic ring, and northern substituent of a lead compound influence inhibitory potency (pIC50) against nSMase2.

These studies show that even minor changes, such as altering the central heterocyclic core or substituents on the peripheral rings, can dramatically alter inhibitory activity, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Computational Chemistry Approaches (e.g., Molecular Dynamics Simulations, Virtual Screening)

The availability of the crystal structure of the human nSMase2 catalytic domain (PDB ID: 5UVG) has revolutionized the discovery of new inhibitors, enabling the use of powerful computational chemistry techniques. nih.govnih.gov

Virtual Screening: This approach involves computationally docking vast libraries of small molecules into the enzyme's binding site to predict which ones are likely to be inhibitors. researchgate.net From an initial library of over 480,000 molecules, one research effort used a multi-step virtual screening process to select 996 compounds for functional testing. nih.govresearchgate.net This led to the identification of 52 initial hits and ultimately five potent inhibitors with IC₅₀ values below 2 µM. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic nature of the nSMase2 protein and its interaction with potential inhibitors. nih.gov Simulations can reveal how a compound stabilizes or alters the protein's conformation upon binding. For example, MD simulations of the potent inhibitor DPTIP complexed with nSMase2 were run for 200 nanoseconds to confirm the stability of the interaction. mdpi.com These simulations showed that DPTIP binding reduced the flexibility of key loop regions in the protein, indicating a stabilizing effect. mdpi.com

Furthermore, computational studies identified an allosteric binding site for DPTIP and pinpointed key amino acid residues (Lys465 and His463) crucial for its binding. mdpi.com The importance of His463 was later confirmed experimentally; a mutant version of the enzyme (H463A) showed significantly reduced inhibition by DPTIP, validating the computational model. mdpi.com These computational tools allow for the rational design of new inhibitors that can target specific binding pockets for improved potency and selectivity, a significant advancement from early-generation inhibitors like the spiroepoxide.

Methodologies for Studying N Smase Spiroepoxide Inhibitor

In Vitro Enzyme Assays for nSMase Activity

In vitro enzyme assays are fundamental for the initial identification and characterization of N-SMase inhibitors. These assays directly measure the inhibitor's ability to block the enzymatic activity of neutral sphingomyelinase (nSMase), particularly the well-studied nSMase2 isoform.

A common method is the enzyme-coupled assay, which measures nSMase activity through the detection of a downstream product. In this system, nSMase catalyzes the hydrolysis of its substrate, sphingomyelin (B164518), to produce phosphocholine and ceramide. echelon-inc.com A secondary enzyme, alkaline phosphatase, is then used to hydrolyze phosphocholine to choline. echelon-inc.comresearchgate.net The choline is subsequently oxidized by choline oxidase to generate hydrogen peroxide. echelon-inc.com Finally, in the presence of peroxidase, the hydrogen peroxide reacts with a chromogenic substrate, such as a combination of 4-Aminoantipyrine (4-AAP) and DAOS, to produce a colored product (typically blue) that can be quantified by measuring its absorbance at a specific wavelength, such as 595 nm. echelon-inc.com The reduction in color intensity in the presence of an inhibitor corresponds to its inhibitory activity.

Fluorescence-based assays represent another widely used approach. nih.govmdpi.com These assays often utilize fluorescently labeled sphingomyelin as a substrate. The cleavage of this substrate by nSMase results in a measurable change in the fluorescence signal, providing a sensitive readout of enzyme activity. Such methods are more practical than older radiosubstrate-based assays and are well-suited for high-throughput screening of compound libraries to identify novel inhibitors. nih.gov

These enzymatic assays are crucial for determining key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce nSMase activity by 50%. nih.gov For instance, screening efforts have identified inhibitors with IC50 values in the low micromolar to nanomolar range. nih.govmdpi.com

Table 1: Comparison of In Vitro nSMase Assay Methods

Assay Type Principle Detection Method Key Parameter Reference
Enzyme-Coupled Assay Multi-step enzymatic reaction leading to a colored product. Colorimetric (Absorbance) IC50 echelon-inc.comresearchgate.net
Fluorescence-Based Assay Cleavage of a fluorescently labeled substrate. Fluorometric (Fluorescence) IC50 nih.govmdpi.com

| Radiosubstrate-Based Assay | Cleavage of a radiolabeled sphingomyelin substrate. | Scintillation Counting | IC50 | nih.gov |

Cell-Based Assays for Sphingolipid Metabolism and EV Release

Following in vitro validation, cell-based assays are employed to assess the effects of N-SMase spiroepoxide inhibitors in a more complex biological environment. These assays confirm target engagement within cells and evaluate the functional consequences of nSMase inhibition on sphingolipid metabolism and associated cellular processes like extracellular vesicle (EV) release.

The primary function of nSMase2 is the hydrolysis of sphingomyelin to generate ceramide. nih.gov Therefore, a key cell-based assay involves treating cultured cells with the spiroepoxide inhibitor and subsequently measuring changes in the cellular levels of these lipids. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to quantify different species of ceramide and sphingomyelin, confirming that the inhibitor alters sphingolipid metabolism as expected. nih.gov

Since nSMase2 activity and subsequent ceramide generation are critical for the biogenesis of exosomes (a type of EV), assays measuring EV release are a cornerstone for evaluating inhibitor efficacy. nih.govmdpi.com Various cell lines, such as vascular smooth muscle cells (VSMCs), human embryonic kidney cells (HEK293), and different cancer cell lines, are treated with the inhibitor. nih.govfrontiersin.org The released EVs are then collected from the cell culture medium and quantified using methods like Nanoparticle Tracking Analysis (NTA). nih.gov A reduction in the number of secreted EVs in inhibitor-treated cells compared to controls indicates successful target inhibition. frontiersin.org The efficiency of EV inhibition can vary between different cell types. frontiersin.org

In specific disease models, downstream functional consequences of reduced EV release are also measured. For example, in models of vascular calcification, VSMCs are stimulated to release pro-calcifying EVs. nih.gov Cell-based assays can then quantify calcium deposition in the extracellular matrix, demonstrating that nSMase inhibition can reduce this pathological process. nih.gov

Preclinical Animal Models for Efficacy Evaluation (excluding human trials)

To evaluate the in vivo efficacy of N-SMase spiroepoxide inhibitors, researchers utilize various preclinical animal models that recapitulate aspects of human diseases where nSMase2 and EVs are implicated. These models, primarily in rodents, are essential for understanding the therapeutic potential of the inhibitors.

Pharmacological inhibition of nSMase2 has been shown to alleviate disease pathology in several preclinical models. mdpi.com For example, in mouse models of neurodegenerative diseases like Alzheimer's, nSMase inhibitors have been tested for their ability to mitigate pathology. nih.gov Studies have used the 5XFAD mouse model of Alzheimer's disease, where inhibitors demonstrated improvements in cognitive performance in fear-conditioning assays. nih.gov The role of nSMase2 in the propagation of pathological proteins like tau has also been investigated in mouse models, where inhibiting EV release was shown to slow the spread of tau in the brain. nih.gov

In the context of acute brain injury, mouse models have been used to demonstrate that nSMase2 inhibitors can effectively reduce the release of EVs into the plasma and show robust target engagement within the brain. mdpi.com Furthermore, the impact of nSMase inhibition on local and network degeneration has been studied in vivo by performing intraocular injections of inhibitors like GW4869 in mice and subsequently measuring neuronal density in the visual system. nih.gov These studies provide crucial information on the compound's ability to reach its target tissue and exert a therapeutic effect.

Analytical Techniques for Compound Quantification and Metabolite Analysis

Understanding the pharmacokinetic profile of an N-SMase spiroepoxide inhibitor is critical for its development. This involves characterizing its absorption, distribution, metabolism, and excretion (ADME). Sophisticated analytical techniques are required to accurately quantify the inhibitor and its metabolites in various biological matrices.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most frequently used technique for this purpose. mdpi.comresearchgate.net This method offers high sensitivity and selectivity, allowing for the precise measurement of the parent compound and its metabolic products in samples such as plasma, serum, and tissue homogenates. mdpi.comresearchgate.net

For a typical analysis, plasma or tissue samples are collected at predetermined time points after administration of the inhibitor. mdpi.com The samples undergo a preparation process, which may include protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to isolate the analytes of interest. researchgate.net The prepared samples are then injected into the LC-MS/MS system. The liquid chromatography component separates the parent inhibitor from its metabolites, and the tandem mass spectrometer provides structural information for identification and accurate quantification. mdpi.comresearchgate.net These studies are essential for determining key pharmacokinetic parameters like half-life (t1/2), plasma exposure (AUC), and oral bioavailability, which inform the design of effective dosing regimens for further preclinical testing. mdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be used, sometimes requiring derivatization of the analytes. researchgate.net

Table 2: Common Analytical Techniques

Technique Sample Preparation Application Key Information Obtained Reference
LC-MS/MS LLE, SPE, Precipitation Quantification in plasma, tissues Pharmacokinetics (t1/2, AUC), Metabolite identification mdpi.comresearchgate.net

| GC-MS | LLE, SPE, Derivatization | Quantification in various matrices | Compound identification and quantification | researchgate.net |

Molecular Biology Techniques for Target Validation (e.g., siRNA Knockdown)

To confirm that the observed cellular and in vivo effects of a spiroepoxide inhibitor are specifically due to the inhibition of nSMase2, molecular biology techniques are used for target validation. The most common approach is RNA interference (RNAi), using small interfering RNA (siRNA) or short hairpin RNA (shRNA) to silence the gene encoding nSMase2 (SMPD3). nih.govplos.org

The principle of this technique is to introduce a synthetic siRNA duplex into cells that is complementary to the messenger RNA (mRNA) of the target gene. nih.govpensoft.net This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, thereby preventing the synthesis of the nSMase2 protein. nih.govpensoft.net This results in a "knockdown" of the target enzyme. plos.org

In a typical validation experiment, one group of cells is treated with the spiroepoxide inhibitor, while another group is transfected with an siRNA specifically targeting nSMase2. A control group would be treated with a non-targeting or "scrambled" siRNA. plos.org The outcomes of interest, such as EV release or changes in sphingolipid levels, are then measured in all groups. nih.govplos.org If the spiroepoxide inhibitor produces the same biological effect as the nSMase2-specific siRNA (e.g., a similar reduction in exosome secretion), it provides strong evidence that the inhibitor's mechanism of action is indeed through the specific inhibition of nSMase2. nih.govplos.org This method is crucial for distinguishing on-target effects from potential off-target activities of the chemical inhibitor. chembiocon.de

Future Research Directions and Therapeutic Implications

Elucidating Undiscovered Mechanisms of Action of N-SMase Spiroepoxide Inhibitor

While the primary mechanism of the this compound is understood to be the irreversible inhibition of neutral sphingomyelinase, its full spectrum of molecular interactions and downstream consequences remains partially uncharted. mdpi.com The inhibition of nSMase-catalyzed hydrolysis of sphingomyelin (B164518) prevents the formation of ceramide, a critical lipid second messenger. oncotarget.comscbt.com This action is known to block the secretion of exosomes, which are extracellular vesicles involved in intercellular communication. researchgate.netmdpi.com For instance, by reducing exosome release from macrophages and dendritic cells, the spiroepoxide inhibitor can suppress T-cell proliferation. mdpi.com

Future research must move beyond this established mechanism to map the broader signaling network affected by this inhibitor. It is known that nSMase2, a primary target, can influence pathways such as JNK phosphorylation and IRAK-1 stability, which are crucial in inflammatory responses. nih.gov However, the specific downstream effects of the spiroepoxide inhibitor on these and other cellular pathways are not fully elucidated. Investigating how the reduction in ceramide levels and exosome secretion specifically alters gene expression, protein-protein interactions, and other signaling cascades is a critical next step. researchgate.net Understanding these undiscovered mechanisms will be essential for identifying new therapeutic applications and predicting potential biological outcomes of nSMase inhibition.

Strategies for Improving Pharmacological Properties (e.g., Prodrug Approaches)

A significant hurdle in the clinical development of many promising inhibitors, including potentially the this compound, is suboptimal pharmacological properties. Issues such as poor solubility, low oral bioavailability, and short half-life can limit therapeutic efficacy. mdpi.com The this compound, for example, has a reported IC₅₀ in the micromolar range, suggesting that high concentrations may be needed to achieve a therapeutic effect. mdpi.com

The prodrug approach is a well-established and versatile strategy to overcome these limitations. nih.govmdpi.com A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. mdpi.com This strategy has been successfully explored for other nSMase2 inhibitors like DPTIP, which initially suffered from poor pharmacokinetic profiles. By masking a phenolic hydroxyl group, researchers created a prodrug that led to significantly higher plasma exposure in animal models. mdpi.com

Future research could apply similar strategies to the this compound. By temporarily modifying its structure, such as the spiroepoxide group, it may be possible to:

Enhance water solubility for easier formulation. nih.gov

Improve absorption and permeability across biological membranes. mdpi.com

Increase metabolic stability, leading to a longer duration of action.

Achieve targeted delivery to specific tissues or cells.

Developing a successful prodrug of the spiroepoxide inhibitor could transform it from a valuable research tool into a viable clinical candidate.

Addressing Challenges in Specificity and Off-Target Effects

Specificity is a paramount challenge in drug development. Many small molecule inhibitors interact with multiple targets, a phenomenon known as polypharmacology. While sometimes beneficial, off-target effects can lead to unexpected toxicities or confound the understanding of a drug's true mechanism of action. nih.govmdpi.com

The this compound is known to be non-specific, with documented inhibitory activity against Ras farnesyltransferase in addition to nSMase. mdpi.com This lack of specificity complicates the interpretation of experimental results, as observed biological effects may not be solely due to nSMase inhibition. Furthermore, studies comparing different nSMase inhibitors have shown that they can produce varied and sometimes contradictory results, raising concerns about the specificity and off-target profiles of this class of compounds as a whole. biologists.com

Future research must address this challenge through two primary strategies:

Rational Drug Design: Employing structure-based design and medicinal chemistry to develop next-generation spiroepoxide analogs with higher selectivity for nSMase. This would involve modifying the chemical structure to reduce binding to off-targets like Ras farnesyltransferase.

Systematic Off-Target Profiling: Using unbiased techniques like chemical proteomics to identify the complete spectrum of proteins that the this compound interacts with inside the cell. Characterizing these off-target effects is crucial for predicting potential side effects and for discovering novel therapeutic opportunities. nih.gov

A thorough understanding and mitigation of off-target effects are essential for the safe and effective development of nSMase-targeted therapies.

Synergistic Research with Other Therapeutic Modalities (e.g., Immunotherapies)

The role of nSMase in modulating the tumor microenvironment and intercellular signaling makes its inhibitors prime candidates for combination therapies. researchgate.netmdpi.com By inhibiting the release of exosomes, these compounds can disrupt the communication networks that cancer cells use to promote growth, metastasis, and immune evasion. mdpi.comresearchgate.net

Significant potential lies in combining this compound with immunotherapies. Tumor cells release exosomes carrying immunosuppressive molecules like PD-L1, which can inhibit the function of T cells. Research using other nSMase inhibitors has shown that blocking exosome secretion can enhance the efficacy of anti-PD-L1 checkpoint inhibitors. researchgate.netresearchgate.net This suggests a powerful synergistic strategy: using an nSMase inhibitor to dismantle the tumor's exosome-based defenses while immunotherapy unleashes the immune system to attack the cancer. diva-portal.org

Similarly, synergy has been observed with conventional chemotherapy. Cancer cells can transfer drug resistance to neighboring cells via exosomes. By inhibiting this process, nSMase inhibitors can re-sensitize resistant tumors to drugs like doxorubicin (B1662922) and paclitaxel. mdpi.comnih.gov

Future research should systematically explore combination strategies, including:

Pairing the this compound with various immune checkpoint inhibitors (e.g., anti-CTLA-4, anti-PD-1).

Investigating synergy with cellular therapies such as CAR-T cells.

Combining the inhibitor with a broad range of chemotherapeutic and targeted agents across different cancer types. nih.gov

These synergistic approaches hold the promise of creating more effective and durable treatments for cancer and potentially other complex diseases. nih.govmdpi.com

Q & A

Q. Q1. What is the primary mechanism of action of N-SMase Spiroepoxide Inhibitor in modulating sphingolipid metabolism?

A1. The inhibitor selectively and irreversibly targets neutral sphingomyelinase (N-SMase), an enzyme that hydrolyzes sphingomyelin to produce ceramide. By blocking N-SMase activity, it reduces ceramide generation, thereby altering downstream signaling pathways involved in apoptosis, inflammation, and vesicle trafficking . Methodologically, its efficacy can be validated via:

  • Ceramide quantification using mass spectrometry or ELISA in treated vs. untreated cells.
  • Enzyme activity assays comparing N-SMase activity in lysates with/without inhibitor pre-treatment .

Q. Q2. What are the standard experimental protocols for validating N-SMase inhibition in vascular or neuronal cell models?

A2. Key steps include:

  • Dose optimization : Start with 0.5–10 µM (common range in vascular studies ).
  • Time-course experiments : Treat cells for 24–48 hours to assess sustained inhibition .
  • Functional readouts : Measure VCAM-1 expression (via Western blot) or exosome secretion (via nanoparticle tracking analysis) as downstream ceramide-dependent markers .
  • Controls : Use GW4869 (a reversible N-SMase inhibitor) for comparative validation .

Q. Q3. How is this compound typically applied in studying exosome-mediated cellular communication?

A3. The inhibitor blocks exosome release by interfering with ceramide-dependent vesicle budding. Standard protocols involve:

  • Exosome isolation : Ultracentrifugation of cell supernatants post-treatment .
  • Functional assays : Co-culture purified exosomes with recipient cells to assess transfer of miRNAs/proteins (e.g., IL-6 ELISA ).
  • Dosage : Use 0.5 µM for acute inhibition (e.g., in hair cell studies ) or 2.5 µM for prolonged EV suppression in endothelial models .

Advanced Research Questions

Q. Q4. How should researchers address variability in reported effective concentrations of this compound across different cell types?

A4. Discrepancies (e.g., 0.5 µM in utricle exosome studies vs. 2.5 µM in endothelial cells ) arise from cell-specific enzyme expression or assay sensitivity. Mitigate this by:

  • Titration curves : Test 0.1–10 µM in each model, monitoring ceramide reduction (via LC-MS) and cytotoxicity (via MTT assay).
  • Parallel use of GW4869 : Confirm target specificity by comparing dose responses between inhibitors .

Q. Q5. How can contradictory data on N-SMase2 expression in vascular tissues be resolved?

A5. While reports nSMase2 at 66 kDa in rat mesenteric arteries, other studies suggest higher molecular weights. To resolve this:

  • Antibody validation : Use multiple antibodies (e.g., Santa Cruz sc-202721 ) and include recombinant nSMase2 as a positive control.
  • Knockdown/knockout models : Combine siRNA targeting nSMase2 with inhibitor treatment to confirm functional overlap .

Q. Q6. What methodological considerations are critical when combining this compound with other pathway modulators (e.g., p38MAPK inhibitors)?

A6. Synergistic or off-target effects require careful experimental design:

  • Sequential inhibition : Pre-treat cells with SB203580 (p38MAPK inhibitor) for 30 minutes before adding N-SMase Spiroepoxide to isolate pathway-specific effects .
  • Negative controls : Include SB202474 (inactive analog of SB203580) to rule out non-specific kinase inhibition .
  • Data normalization : Express results relative to vehicle-treated cells (e.g., DMSO 0.01% ).

Q. Q7. What advanced techniques are used to study the role of N-SMase inhibition in viral egress (e.g., Ebola virus)?

A7. Key approaches include:

  • Annexin V staining : Quantify phosphatidylserine (PtdSer) exposure on viral envelopes, a process blocked by N-SMase inhibition .
  • Infectivity assays : Treat Huh7 cells with 1 µM inhibitor, then measure viral titers in supernatants using plaque-forming unit assays .
  • Confocal microscopy : Visualize viral glycoprotein accumulation in inhibitor-treated cells to confirm impaired budding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.